(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine
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Overview
Description
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H10N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines; often requires a catalyst or base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced amine derivative .
Scientific Research Applications
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine has diverse applications in scientific research:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrofuro[2,3-c]pyridine): Lacks the methanamine group but shares the core structure.
(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine): Similar heterocyclic structure with different functional groups.
Uniqueness
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is unique due to its specific combination of the furo and pyridine rings with a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBCAYWMCFSGNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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